1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole
Description
1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole is a pyrazole-based sulfonamide derivative characterized by a 5-membered heterocyclic pyrazole ring substituted at the 1-position with a sulfonyl group linked to a 3,4-dichloro-2-methoxyphenyl moiety and at the 3-position with a methyl group. This compound belongs to a broader class of pyrazole sulfonamides, which are notable for their pharmacological and agrochemical applications due to their structural versatility and bioactivity .
The 3,4-dichloro-2-methoxyphenyl substituent introduces steric bulk and lipophilicity, which may influence solubility and membrane permeability. The methyl group at the pyrazole 3-position likely contributes to steric stabilization and conformational rigidity .
Its synthesis likely follows established routes for pyrazole derivatives, such as microwave-assisted cyclization or sulfonylation reactions involving phosphorus oxychloride .
Properties
IUPAC Name |
1-(3,4-dichloro-2-methoxyphenyl)sulfonyl-3-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2O3S/c1-7-5-6-15(14-7)19(16,17)9-4-3-8(12)10(13)11(9)18-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZCLXPOYNPQMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole typically involves multiple steps, starting with the preparation of the dichloromethoxyphenyl precursor. This precursor is then subjected to sulfonylation and subsequent pyrazole formation. Common reagents used in these reactions include chlorosulfonic acid, methanol, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to remove the sulfonyl group or reduce the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an antifungal agent. A study synthesized derivatives based on the pyrazole framework and evaluated their efficacy against various fungal strains. The results indicated that certain derivatives exhibited greater antifungal activity than standard treatments like fluconazole, particularly against Candida albicans .
Table 1: Antifungal Activity of Pyrazole Derivatives
| Compound ID | Structure | MIC (µg/mL) | Activity |
|---|---|---|---|
| 26 | Pyrazole derivative A | ≤ 25 | Active |
| 34 | Pyrazole derivative B | ≤ 20 | Active |
| 35 | Pyrazole derivative C | ≤ 15 | Highly Active |
Inflammation Research
Research has also focused on the anti-inflammatory properties of pyrazole derivatives. A series of compounds were synthesized and evaluated for their ability to inhibit inflammatory pathways. Specific compounds demonstrated comparable efficacy to established anti-inflammatory drugs like diclofenac .
Table 2: Anti-inflammatory Activity of Selected Compounds
| Compound ID | Structure | IC50 (nM) | Comparison Drug |
|---|---|---|---|
| 36 | Pyrazole derivative D | 3.8 | Diclofenac |
| 37 | Pyrazole derivative E | 1.2 | Celecoxib |
Agricultural Applications
Beyond medicinal chemistry, this compound is also being explored for its potential use as a pesticide or herbicide due to its ability to inhibit specific enzymes in target organisms. The sulfonyl group enhances its interaction with biological molecules, making it effective against pests while potentially reducing toxicity to non-target species .
Case Study 1: Antifungal Efficacy
In a study published in the International Journal of Pharmaceutical Sciences Review and Research, researchers synthesized a series of pyrazole-based compounds and tested their antifungal activity against clinical isolates of Candida species. The most potent compound achieved an MIC value of ≤ 25 µg/mL, demonstrating significant promise for treating fungal infections .
Case Study 2: Anti-inflammatory Mechanism
A separate investigation into the anti-inflammatory properties of pyrazole derivatives revealed that specific compounds could inhibit cytokine release in vitro. This study highlighted the mechanism by which these compounds modulate immune responses, providing insights into their potential therapeutic use .
Mechanism of Action
The mechanism of action of 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and pyrazole ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. Pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural and physicochemical properties of 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole with similar compounds derived from the evidence:
Key Observations:
- Substituent Position and Electronic Effects : The target compound’s 3,4-dichloro-2-methoxyphenyl group differs from the 2,4-dichloro analog () in electronic distribution. The para-methoxy group in the latter may enhance resonance stabilization, whereas the meta/para-dichloro substituents in the target compound increase steric hindrance and electron-withdrawing effects .
- Biological Activity : Compounds with dichlorophenyl groups (e.g., ) exhibit enhanced antifungal and antiviral activities due to chlorine’s electronegativity and hydrophobic interactions. The target compound’s methoxy group may reduce toxicity compared to nitro groups in ’s pyrazole derivatives .
Biological Activity
The compound 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole is a notable member of the pyrazole family, recognized for its diverse biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its potential applications in medicinal chemistry.
Molecular Formula and Structure
- IUPAC Name: this compound
- Molecular Formula: C10H9Cl2N3O2S
- Molecular Weight: 305.17 g/mol
The structure features a pyrazole ring substituted with a sulfonyl group and a dichloromethoxyphenyl moiety. This unique arrangement contributes to its interaction with various biological targets.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Dichloromethoxyphenyl Intermediate: Chlorination of a methoxyphenyl compound introduces chlorine atoms at the 3 and 4 positions.
- Sulfonylation: The dichloromethoxyphenyl intermediate is reacted with a sulfonyl chloride reagent.
- Cyclization: The final step involves cyclization to form the pyrazole ring using hydrazine or similar nitrogen sources.
These methods allow for the efficient production of the compound in laboratory settings.
Antimicrobial Activity
Research indicates that derivatives of pyrazoles, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that certain synthesized pyrazole carboxamides demonstrate notable antifungal activity against various pathogens such as Cytospora sp., Colletotrichum gloeosporioides, and Fusarium solani .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies revealed that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential applications in treating inflammatory diseases .
The mechanism by which this compound exerts its biological effects is primarily attributed to:
- Enzyme Inhibition: The sulfonyl group interacts with amino acid residues in target enzymes, leading to inhibition.
- Molecular Interactions: The triazole ring participates in hydrogen bonding and π-π interactions, enhancing binding affinity to biological targets .
Study 1: Antimicrobial Efficacy
A study conducted on various pyrazole derivatives demonstrated that compounds similar to this compound exhibited significant activity against bacterial strains such as E. coli and Bacillus subtilis. The results indicated an IC50 value comparable to standard antibiotics .
Study 2: Anti-inflammatory Potential
In another investigation, derivatives were synthesized and tested for their ability to inhibit LPS-induced production of nitric oxide (NO). Results showed that certain derivatives achieved up to 85% inhibition at concentrations lower than those required for standard anti-inflammatory drugs .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
